N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(4-fluoro-phenyl)-2-nitro-benzamide
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Overview
Description
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE is a complex organic compound that features a phthalimide moiety linked to a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE typically involves multiple steps. One common approach is to start with the phthalimide derivative, which is then reacted with a suitable amine to introduce the fluorophenyl group. The nitrobenzamide moiety is subsequently introduced through nitration reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)ACETAMIDE: Another phthalimide derivative with different substituents.
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAL: A related compound with an aldehyde group instead of a nitro group.
Uniqueness
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and nitrobenzamide moieties contribute to its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C22H14FN3O5 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C22H14FN3O5/c23-14-9-11-15(12-10-14)24(22(29)18-7-3-4-8-19(18)26(30)31)13-25-20(27)16-5-1-2-6-17(16)21(25)28/h1-12H,13H2 |
InChI Key |
IZJVMXDCONVMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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